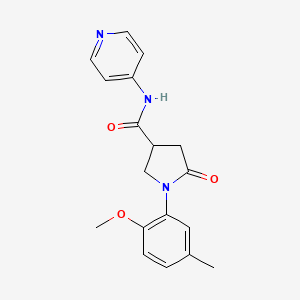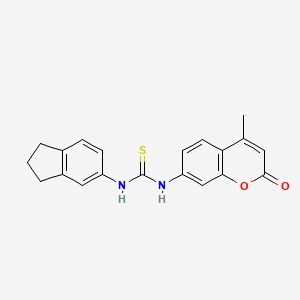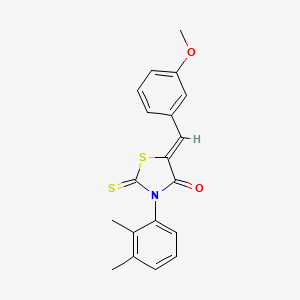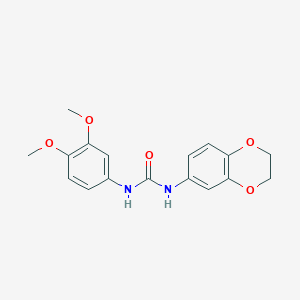
1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide
説明
1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide, also known as MMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPP is a member of the pyrrolidinecarboxamide family and is known to have a range of biochemical and physiological effects. In We will also list several future directions for MMPP research.
作用機序
1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide works by binding to the active site of cGAS and preventing the enzyme from catalyzing the formation of cGAMP. This inhibition is achieved through the formation of a covalent bond between 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide and a specific cysteine residue in the active site of cGAS. This covalent bond is irreversible, making 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide a potent inhibitor of cGAS activity.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cGAS activity, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide has also been shown to modulate the activity of other enzymes and signaling pathways. For example, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the proteasome, which is involved in protein degradation, and to activate the Nrf2 pathway, which is involved in cellular stress response.
実験室実験の利点と制限
One of the main advantages of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide for lab experiments is its potency and specificity as a cGAS inhibitor. 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide has been shown to be highly effective in blocking cGAS activity both in vitro and in vivo. However, one of the limitations of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide is its irreversible binding to cGAS, which can make it difficult to use in certain experimental settings. Additionally, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
将来の方向性
There are several future directions for 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide research. One potential direction is to explore the use of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide as a therapeutic agent for autoimmune and inflammatory diseases. Since cGAS is involved in the innate immune response, blocking its activity with 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide could potentially reduce inflammation and tissue damage in these diseases. Another potential direction is to investigate the role of cGAS and the STING pathway in cancer. Recent studies have suggested that cGAS may play a role in the immune response to cancer, and 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide could be used to explore this further. Finally, future research could focus on developing new cGAS inhibitors that are more selective and have fewer limitations than 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide.
科学的研究の応用
1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide has been widely used in scientific research due to its ability to selectively inhibit the activity of the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme is involved in the innate immune response and is responsible for the production of cyclic GMP-AMP (cGAMP), which activates the STING pathway and triggers the production of type I interferons. By inhibiting cGAS, 1-(2-methoxy-5-methylphenyl)-5-oxo-N-4-pyridinyl-3-pyrrolidinecarboxamide can effectively block the STING pathway and prevent the production of type I interferons.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-3-4-16(24-2)15(9-12)21-11-13(10-17(21)22)18(23)20-14-5-7-19-8-6-14/h3-9,13H,10-11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLVUISWXJUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4645145.png)
![methyl 2-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645155.png)
![4-{[2-(2,4-dichlorophenoxy)ethyl]thio}-6-methyl-2-(methylthio)pyrimidine](/img/structure/B4645160.png)
![1-(4-fluorophenyl)-6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4645165.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4645170.png)
![ethyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4645178.png)
![5-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4645190.png)

![methyl 2-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645202.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B4645248.png)
![ethyl 6-[(4-benzyl-1-piperidinyl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4645254.png)
![3-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4645262.png)